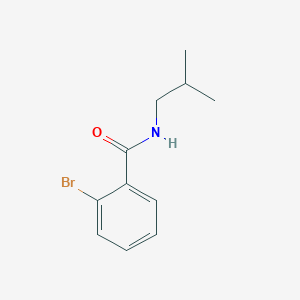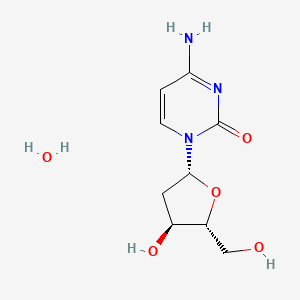![molecular formula C14H9NO2 B1585705 4'-Cyano-[1,1'-biphenyl]-4-carboxylic acid CAS No. 5728-46-1](/img/structure/B1585705.png)
4'-Cyano-[1,1'-biphenyl]-4-carboxylic acid
概要
説明
4’-Cyano-[1,1’-biphenyl]-4-carboxylic acid is a chemical compound with the molecular formula C14H9NO2 . It is also known as 2-Propenoic acid, 4’-cyano [1,1’-biphenyl]-4-yl ester .
Synthesis Analysis
The synthesis of this compound might involve various chemical reactions. For instance, the Suzuki–Miyaura coupling reaction, which is a type of cross-coupling reaction, could be used . This reaction involves the use of organoboron reagents, which could potentially include a boronic acid derivative of the 4’-Cyano-[1,1’-biphenyl]-4-carboxylic acid .Molecular Structure Analysis
The molecular structure of 4’-Cyano-[1,1’-biphenyl]-4-carboxylic acid can be analyzed using various spectroscopic techniques. For instance, its InChI code is 1S/C14H9NO2/c15-9-10-1-3-11 (4-2-10)12-5-7-13 (8-6-12)14 (16)17/h1-8H, (H,16,17) and its InChI key is KBNUZLPQQMVGPR-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving 4’-Cyano-[1,1’-biphenyl]-4-carboxylic acid could be complex and varied. For instance, it might undergo electrophilic aromatic substitution, a common reaction for aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of 4’-Cyano-[1,1’-biphenyl]-4-carboxylic acid can be determined using various analytical techniques. For instance, its molecular weight is 223.04 . It is a solid at room temperature .科学的研究の応用
Fluorescence Quantum Efficiency
- Application Summary: The compound is used as a dopant in a highly photoluminescent liquid crystal. The introduction of a cyano group (-CN) into the phenyl group of 2- (2-hydroxyphenyl)benzothiazole (HBT), a representative ESIPT compound, remarkably increases its fluorescence quantum yield (ΦFL) from 0.01 (without -CN) to 0.49 (with -CN) in CH2Cl2, without disturbing its high ΦFL (=0.52) in the solid state .
- Methods of Application: The compound, CN-HBT, is miscible in a conventional room-temperature nematic liquid crystal (LC), 4-pentyl-4′-cyano biphenyl (5CB), up to 1 wt% (~1 mol%), and exhibits a large ΦFL of 0.57 in the viscous LC medium .
- Results or Outcomes: The large increase of the solution-state ΦFL of the cyano-substituted HBT (CN-HBT) is remarkable, comparing with previously reported ΦFL values of 0.05 (with 4-pentylphenyl), 0.07 (with 1-hexynyl), and 0.15 (with 4-pentylphenylethynyl) .
Surface Anchoring Energy
- Application Summary: The compound is used in the fabrication of liquid crystal optical cells. These cells exhibited weak surface anchoring energies on the order of 10^−5 J/m^2 for the nematic liquid crystal 4-cyano-4′-pentyl-1,1′-biphenyl with no dependence on film thickness .
- Methods of Application: Liquid crystal optical cells are fabricated using Langmuir-Blodgett films of PFPE (of variable thickness) .
- Results or Outcomes: The weak surface anchoring energy of the nematic liquid crystal 4-cyano-4′-pentyl-1,1′-biphenyl on perfluoropolyether Langmuir-Blodgett films was observed .
Synthesis of Losartan
- Application Summary: The compound is used in the synthesis of losartan, an antihypertensive drug .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The synthesis process has been developed with an overall yield of 58.6% .
Safety And Hazards
The safety and hazards associated with 4’-Cyano-[1,1’-biphenyl]-4-carboxylic acid include potential toxicity if ingested or inhaled, skin and eye irritation, and specific target organ toxicity . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid contact with skin and eyes when handling this compound .
特性
IUPAC Name |
4-(4-cyanophenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c15-9-10-1-3-11(4-2-10)12-5-7-13(8-6-12)14(16)17/h1-8H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBNUZLPQQMVGPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374091 | |
| Record name | 4'-Cyano[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Cyano-[1,1'-biphenyl]-4-carboxylic acid | |
CAS RN |
5728-46-1 | |
| Record name | 4'-Cyano[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5728-46-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B1585624.png)
![4-Chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B1585625.png)



![2-(4'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1585630.png)





![4-[4-(Methylthio)phenyl]-4-oxobutanoic acid](/img/structure/B1585642.png)
